3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride
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Overview
Description
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with isopropylamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and purity testing.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds such as bromoethane in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methylpiperidin-4-amine: Similar structure but lacks the isopropyl group.
3-Isopropylpiperidin-4-amine: Similar structure but lacks the methyl group.
4-Aminopiperidine: Lacks both the isopropyl and methyl groups.
Uniqueness: 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both the isopropyl and methyl groups on the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other piperidine derivatives. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
1-methyl-3-propan-2-ylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-7(2)8-6-11(3)5-4-9(8)10;;/h7-9H,4-6,10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYVLBQUWERNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC1N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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